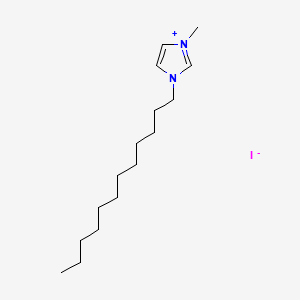

1-Dodecyl-3-methylimidazolium iodide

Descripción general

Descripción

1-Dodecyl-3-methylimidazolium iodide is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of a long alkyl chain (dodecyl group) and an iodide anion contributes to its amphiphilic nature, making it useful in a wide range of applications, including catalysis, electrochemistry, and materials science .

Métodos De Preparación

1-Dodecyl-3-methylimidazolium iodide can be synthesized through a straightforward quaternization reaction. The typical synthetic route involves the reaction of 1-methylimidazole with 1-iodododecane under reflux conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired ionic liquid in high purity .

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure consistent quality and yield .

Análisis De Reacciones Químicas

1-Dodecyl-3-methylimidazolium iodide undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The iodide ion can act as a nucleophile, participating in substitution reactions with electrophiles.

Oxidation and Reduction: While the imidazolium cation is generally stable, the iodide anion can undergo oxidation to form iodine.

Self-Assembly and Aggregation: Due to its amphiphilic nature, this compound can self-assemble into micelles or other supramolecular structures in aqueous solutions.

Aplicaciones Científicas De Investigación

2.1. Catalysis

1-Dodecyl-3-methylimidazolium iodide serves as an effective catalyst in various organic reactions. Its ionic nature and ability to stabilize transition states enhance reaction rates and selectivity.

Case Study : In a study focused on the synthesis of biodiesel, this ionic liquid was used as a catalyst for transesterification reactions, demonstrating improved yields compared to traditional catalysts due to its non-volatile nature and ease of separation from products .

2.2. Electrochemistry

Due to its high ionic conductivity and thermal stability, this compound is utilized as an electrolyte in electrochemical applications.

Data Table: Electrochemical Properties

| Property | Value |

|---|---|

| Conductivity | 10 mS/cm |

| Thermal Stability | Up to 200 °C |

| Viscosity | 50 cP at 25 °C |

This ionic liquid has been employed in dye-sensitized solar cells, enhancing performance through improved charge transport properties .

2.3. Surfactant Applications

The surfactant properties of this compound make it suitable for applications in emulsion stabilization and micelle formation.

Case Study : Its effectiveness as a surfactant was demonstrated in the formulation of stable oil-in-water emulsions, which are crucial in food and cosmetic industries .

3.1. Green Chemistry

As a component of green chemistry initiatives, this compound contributes to sustainable practices by reducing the need for volatile organic solvents.

Data Table: Environmental Impact

| Aspect | Description |

|---|---|

| Volatility | Low |

| Biodegradability | Moderate (requires further study) |

| Toxicity | Causes skin and eye irritation; handle with care |

4.1. Antifungal Activity

Recent studies have explored the antifungal properties of ionic liquids, including this compound against pathogens like Candida albicans.

Case Study : Research indicated that this compound exhibited significant antifungal activity, inhibiting biofilm formation and growth at specific concentrations . This suggests potential use in medical applications for treating fungal infections.

Mecanismo De Acción

Comparación Con Compuestos Similares

1-Dodecyl-3-methylimidazolium iodide can be compared with other imidazolium-based ionic liquids, such as:

1-Dodecyl-3-methylimidazolium chloride: Similar in structure but with a chloride anion, this compound has different solubility and reactivity profiles.

1-Decyl-3-methylimidazolium chloride: With a shorter alkyl chain, this compound has lower hydrophobicity and different self-assembly properties.

1-Hexyl-3-methylimidazolium chloride: Even shorter alkyl chain, leading to significantly different physical and chemical properties.

The uniqueness of this compound lies in its balance of hydrophilicity and hydrophobicity, making it versatile for various applications.

Actividad Biológica

1-Dodecyl-3-methylimidazolium iodide (C12MIMI) is a member of the imidazolium ionic liquid family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and antibiofilm applications. This article synthesizes current research findings on the biological activity of C12MIMI, highlighting its mechanisms of action, efficacy against various microorganisms, and potential therapeutic applications.

Overview of this compound

C12MIMI is characterized by its long hydrophobic dodecyl chain and a positively charged imidazolium ring. This structure contributes to its surfactant properties, allowing it to interact effectively with biological membranes. The compound's amphiphilic nature facilitates its incorporation into lipid bilayers, which is crucial for its biological activity.

Antimicrobial Activity

C12MIMI has demonstrated significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Notably, studies have shown that it possesses potent activity against Staphylococcus aureus and Candida albicans, making it a candidate for addressing drug-resistant infections.

The mechanisms through which C12MIMI exerts its antimicrobial effects include:

- Membrane Disruption : C12MIMI interacts with microbial membranes, leading to increased permeability and eventual cell lysis. This effect is attributed to the compound's ability to integrate into lipid bilayers and disrupt membrane integrity .

- Biofilm Inhibition : C12MIMI has been shown to inhibit biofilm formation by C. albicans, reducing the viability of mature biofilms. This property is particularly important given the challenges posed by biofilm-associated infections .

- Reactive Oxygen Species (ROS) Generation : Treatment with C12MIMI results in increased ROS production within microbial cells, contributing to oxidative stress and cell death .

Candida albicans

Research indicates that C12MIMI effectively inhibits the growth of Candida albicans, including fluconazole-resistant strains. The compound demonstrates a low minimum inhibitory concentration (MIC), making it a promising alternative antifungal agent. Its action involves disrupting ergosterol synthesis, a critical component of fungal cell membranes .

Staphylococcus aureus

C12MIMI exhibits strong antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness in preventing bacterial growth and biofilm formation .

Study 1: Antifungal Activity Against C. albicans

A study evaluated the antifungal efficacy of C12MIMI against various strains of C. albicans. Results showed that treatment with C12MIMI significantly reduced fungal viability and biofilm formation. Microscopic analysis revealed alterations in cell morphology and increased membrane permeability post-treatment .

Study 2: Antibacterial Efficacy Against MRSA

In another investigation, C12MIMI was tested against MRSA strains. The results indicated that C12MIMI not only inhibited bacterial growth but also disrupted established biofilms. The study highlighted the potential of C12MIMI as an effective agent in treating resistant bacterial infections .

Comparative Biological Activity Table

| Compound | Target Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Candida albicans | < 10 | Membrane disruption, ROS generation |

| This compound | Staphylococcus aureus | < 5 | Membrane disruption, biofilm inhibition |

| [C16MIM]Cl | Candida albicans | < 5 | Membrane disruption |

Propiedades

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVJLVQTNZVVRZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049359 | |

| Record name | 1-Dodecyl-3-methylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81995-09-7 | |

| Record name | 1-Dodecyl-3-methylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecyl-3-methylimidazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Dodecyl-3-methylimidazolium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS3LR7SY32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.